molecular formula C19H16N6OS B2864007 6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2198572-75-5

6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2864007
CAS RN: 2198572-75-5
M. Wt: 376.44
InChI Key: BHUYRZYFIBKJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One primary area of research for derivatives related to the specified compound is their antimicrobial activity. Studies have demonstrated that these compounds, including thieno[2,3-d]pyrimidine derivatives, exhibit significant antimicrobial effects. These effects are attributed to their structural configurations, which have been optimized for biological activity against various microbial strains. For instance, the synthesis and evaluation of new thienopyrimidine derivatives have shown pronounced antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antitumor and Cytostatic Activity

Another significant area of application is in the field of antitumor and cytostatic activity. Compounds with a thieno[3,2-d]pyrimidine core have been synthesized and tested for their ability to inhibit tumor cell proliferation. These studies aim to explore novel therapeutic avenues for cancer treatment, with several derivatives showing promising results against various cancer cell lines. This includes the investigation of thieno-fused 7-deazapurine ribonucleosides, which have displayed low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some level of antiviral activity (Tichy et al., 2017).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of novel compounds featuring the thieno[2,3-d]pyrimidine scaffold. These studies not only contribute to the expansion of chemical libraries with potential biological activities but also aid in understanding the structural features that contribute to their activity. This includes the development of new substituted thieno-fused bicyclic compounds and the exploration of their potential biological activities (Mabkhot et al., 2015).

properties

IUPAC Name

6-pyridin-4-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17-2-1-15(14-3-6-20-7-4-14)23-25(17)11-13-9-24(10-13)19-18-16(5-8-27-18)21-12-22-19/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUYRZYFIBKJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.